molecular formula C20H19N3O3S2 B2893071 N-(benzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide CAS No. 476625-93-1

N-(benzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide

Cat. No. B2893071
CAS RN: 476625-93-1
M. Wt: 413.51
InChI Key: USEJABQTHKGPBZ-UHFFFAOYSA-N
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Description

“N-(benzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide” is a type of benzothiazole derivative . Benzothiazole derivatives are known for their wide range of biological activities and are used in the development of various therapeutic agents .


Synthesis Analysis

The synthesis of benzothiazole derivatives like “N-(benzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide” often starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is influenced by various factors. For instance, the functionalization of N-(benzo[d]thiazol-2-yl)benzamide with a nitro (NO2) substituent influences the solid-state arrangement, absorption, and fluorescence properties of these compounds .


Chemical Reactions Analysis

Benzothiazole derivatives undergo various chemical reactions. For instance, the labile N-H bond in N-monoalkylated BT-sulfonamides further allows the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be influenced by various factors such as their molecular structure and the presence of different substituents .

Scientific Research Applications

I conducted several searches to find scientific research applications for the compound “N-(benzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide”, but unfortunately, the searches did not yield specific results for this compound. However, benzothiazole derivatives in general have been known to exhibit a wide range of biological properties including anticancer, antimicrobial, antiviral, antidiabetic, anticonvulsant, anti-inflammatory, and antitubercular activities .

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives can vary depending on their structure and the specific biological activities they exhibit. It’s important to conduct thorough toxicity studies for each specific compound .

Future Directions

The future directions in the research of benzothiazole derivatives like “N-(benzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide” could involve the development of new synthesis methods, the exploration of their different biological activities, and the design of new benzothiazole-based therapeutic agents .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-[bis(prop-2-enyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S2/c1-3-13-23(14-4-2)28(25,26)16-11-9-15(10-12-16)19(24)22-20-21-17-7-5-6-8-18(17)27-20/h3-12H,1-2,13-14H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEJABQTHKGPBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide

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